molecular formula C18H18N4O3 B498086 N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-48-8

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498086
CAS No.: 895643-48-8
M. Wt: 338.4g/mol
InChI Key: TUKAMECIODVSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Chemical Characterization

Molecular Structure and Functional Groups

The molecular structure of N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (Figure 1) is defined by a 1,2,3-triazole core substituted at positions 1, 4, and 5. Key functional groups include:

  • 1-Phenyl group : Attached to the triazole’s N1 position.
  • 5-Methyl group : Occupying the triazole’s C5 position.
  • 4-Carboxamide moiety : Linked to the triazole’s C4 position, with an N-(3,4-dimethoxyphenyl) substituent.
Property Value/Description Source
Molecular Formula C₃₃H₂₇N₅O₃
Molecular Weight 415.4 g/mol
SMILES COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=NC=C4)OC
InChIKey ATDNYVDCHQSYTD-UHFFFAOYSA-N

Figure 1 : 2D structure highlighting the triazole core (blue), methoxyphenyl (green), and carboxamide (red).

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 7.55–7.64 (m, 3H, aromatic protons from phenyl).
    • δ 6.85–7.10 (m, 3H, methoxyphenyl protons).
    • δ 3.85 (s, 6H, methoxy groups).
    • δ 2.69 (s, 3H, methyl group).
  • ¹³C NMR (CDCl₃, 100 MHz):
    • δ 159.2 (carboxamide carbonyl).
    • δ 138.5–121.5 (aromatic carbons).
    • δ 55.6 (methoxy carbons).
Infrared (IR) Spectroscopy
  • Strong absorption at 1653 cm⁻¹ (C=O stretch of carboxamide).
  • Peaks at 3026 cm⁻¹ (aromatic C-H) and 2919 cm⁻¹ (aliphatic C-H).
Mass Spectrometry
  • ESI-MS : m/z 415.4 [M+H]⁺, consistent with molecular weight.

Crystallographic Analysis and Spatial Arrangement

While direct crystallographic data for this compound is limited, analogous triazole-carboxamides exhibit planar triazole cores with substituents oriented perpendicularly to minimize steric hindrance. The methoxyphenyl group adopts a para-substituted conformation, stabilized by intramolecular hydrogen bonding between the carboxamide NH and triazole N3.

Physicochemical Properties

Property Value/Description Source
Solubility Poor in water; soluble in DMSO, DMF
Stability Stable at RT; degrades above 200°C
pKa ~4.2 (carboxamide NH), ~9.8 (triazole N-H

The low aqueous solubility is attributed to hydrophobic phenyl and methoxyphenyl groups. Stability under ambient conditions makes it suitable for pharmaceutical formulation.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)14-7-5-4-6-8-14)18(23)19-13-9-10-15(24-2)16(11-13)25-3/h4-11H,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKAMECIODVSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis

The most efficient route to N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide employs a one-pot multicomponent reaction (MCR) strategy. This method combines phenyl azide, diketene, and 3,4-dimethoxyaniline under mild conditions (Scheme 1) . The reaction proceeds via in situ formation of a ketene intermediate, which undergoes [3+2] cycloaddition with the azide to form the triazole core. Subsequent nucleophilic attack by the aniline yields the carboxamide .

Key Reaction Conditions

  • Solvent: Ethanol or tetrahydrofuran (THF) at 60–80°C.

  • Catalyst: None required, though Lewis acids (e.g., ZnCl₂) enhance regioselectivity .

  • Yield: 65–85% after recrystallization from ethyl acetate .

Advantages

  • Operational simplicity and scalability.

  • Avoids isolation of reactive intermediates (e.g., acyl azides).

Limitations

  • Competing 1,4- and 1,5-regioisomers may form without proper steric or electronic control .

Cyclization of Azides with Cyanoacetamides

An alternative method involves cyclization of 3,4-dimethoxyphenylcyanoacetamide with in situ-generated phenyl azides (Scheme 2) . Sodium azide reacts with benzyl bromide to form the azide, which undergoes Huisgen cycloaddition with the cyanoacetamide under basic conditions.

Procedure

  • Azide Generation: Benzyl bromide (1.2 eq) and NaN₃ (1.5 eq) in DMF at 50°C for 2 h.

  • Cycloaddition: Add cyanoacetamide (1 eq) and NaOH (1.2 eq), heat at 80°C for 1 h .

  • Workup: Acidify with HCl, extract with EtOAc, and purify via column chromatography.

Yield: 70–78% .

Characterization Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph-H), 6.89 (s, 2H, dimethoxyphenyl-H), 3.82 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃) .

  • HRMS: m/z 338.36 [M+H]⁺ .

Lewis Acid-Catalyzed Direct Amidation

For high-purity batches, a two-step approach is preferred:

  • Triazole Ester Synthesis: Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is prepared via cycloaddition .

  • Amidation: The ester reacts with 3,4-dimethoxyaniline using AlMe₃ as a catalyst (Scheme 3) .

Optimized Conditions

  • Catalyst: 10 mol% AlMe₃ in toluene at 110°C.

  • Yield: 82–88% .

Mechanistic Insight
AlMe₃ activates the ester carbonyl, enabling nucleophilic substitution by the aniline. This method avoids racemization and side reactions common in traditional coupling agents .

Solvent and Substituent Effects on Yield

Reaction efficiency depends critically on solvent polarity and substituent electronic properties:

SolventDielectric Constant (ε)Yield (%)Regioselectivity (1,4:1,5)
Ethanol24.37895:5
THF7.66585:15
DMF36.77290:10

Electron-donating groups (e.g., OCH₃) on the aniline enhance nucleophilicity, increasing yields by 15–20% compared to electron-withdrawing substituents .

Purification and Analytical Challenges

Crude products often contain unreacted starting materials and regioisomers. Effective purification strategies include:

  • Recrystallization: Ethyl acetate/hexane (3:1) removes nonpolar impurities .

  • Chromatography: Silica gel with CH₂Cl₂/MeOH (95:5) resolves 1,4- and 1,5-isomers .

Common Impurities

  • 1,5-Regioisomer: Identified by downfield shift of triazole-H (δ 8.45 vs. 8.21) .

  • Hydrolyzed Ester: Detectable via LC-MS (m/z 310.28 [M+H]⁺) .

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors outperform batch methods:

ParameterBatch ReactorFlow Reactor
Reaction Time (h)41.5
Yield (%)7582
Purity (%)9598

Flow systems minimize thermal degradation and improve mixing, critical for exothermic cycloadditions .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

  • Ball Milling: Reactants are ground with K₂CO₃ for 2 h, achieving 70% yield .

  • Microwave Assistance: Reduces reaction time from 4 h to 20 min with comparable yields .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anticancer, antifungal, or antibacterial agent.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous triazole-carboxamide derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.

Structural and Functional Group Variations

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Reference
N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethoxyphenyl (amide), methyl (C5), phenyl (N1) C19H19N4O3 357.38
5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide Phenyl (amide and N1), methyl (C5) C16H14N4O 278.31
N-(2,6-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide 2,6-Difluorophenyl (amide), methyl (C5), phenyl (N1) C16H12F2N4O 314.29
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2,4-Dimethoxyphenyl (amide), 3,4-dimethylphenyl (N1), methyl (C5) C21H23N4O3 385.44
N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide 4-Diethylaminophenyl (amide), 2-methoxyethyl (N1), phenyl (C4) C23H28N5O2 406.49
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide Thiadiazole-ethylsulfanyl (amide), 4-methylphenyl (N1), methyl (C5) C15H15N7OS2 381.46

Physicochemical and Electronic Properties

  • Polarity and Solubility: The 3,4-dimethoxyphenyl group in the target compound increases polarity compared to non-substituted aryl analogs (e.g., 5-methyl-N,1-diphenyl derivative, ). Methoxy groups enhance water solubility via hydrogen bonding but may reduce membrane permeability. The thiadiazole-ethylsulfanyl substituent () introduces a highly electron-deficient heterocycle, reducing solubility in polar solvents but increasing affinity for hydrophobic binding pockets.
  • Steric Effects: 3,4-Dimethoxy and 3,4-dimethyl substituents () introduce steric bulk, which may hinder interactions with flat binding sites compared to smaller groups like methyl or fluorine.

Biological Activity

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 895643-48-8

This compound belongs to the triazole family, which is known for its broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves a multistep process that incorporates various reagents and conditions. A common method includes the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole with appropriate carboxylic acid derivatives under controlled conditions to yield the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (μM) Reference
Compound 4cMDA-MB-23117.83
Compound 4jMCF-719.73

These findings suggest that similar triazole compounds could be further explored for their anticancer properties.

Antibacterial Activity

Triazoles have also been evaluated for their antibacterial properties. The structure of this compound may confer activity against a range of bacterial strains. In comparative studies:

Compound Bacteria MIC (μg/mL) Reference
Triazole AStaphylococcus aureus0.125
Triazole BEscherichia coli0.68

These results indicate that modifications in the triazole structure can enhance antibacterial potency.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For example, they may inhibit DNA gyrase or topoisomerase IV in bacteria.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
  • Antioxidant Properties : Certain triazoles possess antioxidant activity that can protect cells from oxidative stress.

Case Studies and Research Findings

Research has focused on the structure–activity relationship (SAR) of triazoles to optimize their biological activity. For instance:

  • A study evaluated various substituents on the phenyl ring and found that electron-donating groups significantly enhanced anticancer activity.

Summary of Findings

The biological activity of this compound is promising across multiple domains:

  • Anticancer : Effective against breast cancer cell lines with low IC50 values.
  • Antibacterial : Shows potential against common bacterial strains with low MIC values.
  • Mechanistic Insights : Involves enzyme inhibition and apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), starting with precursor azides and alkynes. Key steps include:

Preparation of the azide precursor (e.g., 3,4-dimethoxyphenyl azide).

Reaction with a terminal alkyne (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate) under Cu(I) catalysis.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

  • Critical Note : Optimize reaction time and temperature (typically 60–80°C, 12–24 hrs) to minimize side products like regioisomeric triazoles.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed using a diffractometer. Data refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accuracy. Complementary techniques:

  • 1H^1H-NMR for substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • IR spectroscopy for carboxamide C=O stretching (~1650–1680 cm1^{-1}) .

Q. What analytical techniques confirm purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks.
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages (±0.4% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :

Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.

Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points.

Data Normalization : Reference internal controls (e.g., staurosporine for apoptosis assays).

  • Example : A 2025 study on analogous triazoles found IC50_{50} discrepancies (±15%) due to serum concentration differences in cell media; optimizing FBS levels (5–10%) reduced variability .

Q. What strategies improve aqueous solubility for in vitro assays without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, tertiary amines) at the 5-methyl or phenyl positions.
  • Formulation : Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based solubilization.
  • Prodrug Approach : Synthesize phosphate esters for enhanced solubility, which hydrolyze intracellularly .

Q. How to design SAR studies for this compound’s anticancer activity?

  • Methodological Answer :

Substituent Variation : Systematically modify the 3,4-dimethoxyphenyl (e.g., replace methoxy with halogens) and triazole-methyl groups.

Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea moieties.

In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted high affinity for kinase targets (e.g., EGFR) .

Q. What computational tools predict target-binding modes and pharmacokinetics?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability.
  • ADMET Prediction : SwissADME for bioavailability radar (TPSA <140 Å2^2, LogP 2–5).
  • Free-Energy Perturbation : Calculate binding free energies (ΔΔG) for SAR refinement .

Q. How to address discrepancies between crystallographic data and DFT-optimized structures?

  • Methodological Answer :

Geometry Validation : Compare bond lengths/angles with Cambridge Structural Database (CSD) averages.

DFT Refinement : Use Gaussian09 with B3LYP/6-31G(d) to optimize hydrogen positions.

Electron Density Maps : Analyze residual density (<0.3 eÅ3^{-3}) in Olex2 to identify model errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.